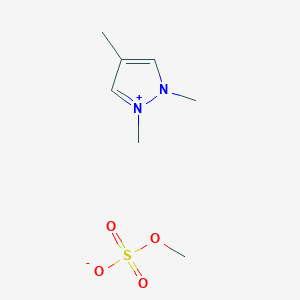
2-Aminothiazole-5-thiol
Übersicht
Beschreibung
2-Aminothiazole-5-thiol is a chemical compound with the molecular formula C3H4N2S2 . It is a part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Synthesis Analysis
2-Aminothiazole derivatives are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide . This method replaces iodine (I2), a toxic reagent, for the first time with TCCA, a safe and sustainable source of halogen .
Molecular Structure Analysis
The molecular structure of 2-Aminothiazole-5-thiol consists of a thiazole ring, which is a ring of four carbon atoms and one sulfur atom, with an amino group (NH2) and a thiol group (SH) attached .
Chemical Reactions Analysis
2-Aminothiazole derivatives have been found to have inhibitory effects on phosphodiesterase type 5 (PDE5) and COX-1/COX-2 . They have also been used in the synthesis of anticancer drugs .
Physical And Chemical Properties Analysis
2-Aminothiazole-5-thiol has an average mass of 132.207 Da and a monoisotopic mass of 131.981583 Da .
Wissenschaftliche Forschungsanwendungen
Antiprion Activity
2-Aminothiazoles, including derivatives of 2-Aminothiazole-5-thiol, have been identified as a new class of small molecules with antiprion activity. They exhibit promising potential in combating prion diseases. Notably, a specific aminothiazole analogue demonstrated high potency in prion-infected neuroblastoma cells and achieved significant brain concentrations in animal models (Gallardo-Godoy et al., 2011).
Synthesis and Medicinal Chemistry
2-Aminothiazole derivatives are integral in medicinal chemistry, serving as structural motifs for drug development. A novel method for synthesizing these derivatives from isothiocyanates has been demonstrated, offering a versatile approach for various amino substitutions (Sasmal et al., 2008). This methodology expands the utility of 2-Aminothiazole-5-thiol in the synthesis of medically relevant compounds.
Pharmacological Significance
The 2-aminothiazole core is a crucial pharmacophore in drug discovery, with several drugs containing this core already in the market. Recent research has expanded its application to areas like anticancer, antitumor, antidiabetic, and anticonvulsant activities (Das et al., 2016).
Photoredox Synthesis
A photoredox approach has been developed for the one-step synthesis of thiolated 2-aminothiazoles. This method overcomes the challenges associated with conventional nucleophilic aromatic substitution and allows for site-selective thiol group installation on the aminothiazole skeleton (Ganie et al., 2022).
Corrosion Inhibition
2-Aminothiazole-5-thiol compounds have been investigated for their potential as corrosion inhibitors. Studies on 3-amino-1,2,4-triazole-5-thiol, a related compound, indicate high inhibition efficiency, suggesting a similar potential for 2-Aminothiazole-5-thiol derivatives (Mert et al., 2011).
Antimicrobial and Antitumor Activity
Derivatives of 2-Aminothiazole-5-thiol have been shown to possess antimicrobial, antitumor, and schistosomicidal activities. These compounds have demonstrated significant in vitro inhibition and potential for further development as therapeutic agents (Hassan et al., 2013).
Wirkmechanismus
2-Aminothiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They are also potent cyclin-dependent kinase 5 inhibitors and are therapeutic agents for the treatment of Alzheimer’s disease and other neurodegenerative disorders .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-1,3-thiazole-5-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S2/c4-3-5-1-2(6)7-3/h1,6H,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHDXIZGBCLSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595927 | |
| Record name | 2-Amino-1,3-thiazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminothiazole-5-thiol | |
CAS RN |
69950-00-1 | |
| Record name | 2-Amino-1,3-thiazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















